Pentyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate
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Overview
Description
Pentyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with the molecular formula C26H23NO5 and a molecular weight of 429.46452 . This compound is known for its unique structural features, which include a dioxoisoindoline core and a phenoxyphenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate anhydride with a phenoxyphenyl amine derivative, followed by esterification with pentanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
Pentyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyphenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
Pentyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Pentyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pentyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate include:
- Methyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate
- Ethyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate
- Propyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific pentyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl counterparts .
Properties
Molecular Formula |
C26H23NO5 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
pentyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C26H23NO5/c1-2-3-7-16-31-26(30)18-10-15-22-23(17-18)25(29)27(24(22)28)19-11-13-21(14-12-19)32-20-8-5-4-6-9-20/h4-6,8-15,17H,2-3,7,16H2,1H3 |
InChI Key |
LPIMVSCXPSIWAR-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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